molecular formula C15H23IO3 B13488448 Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13488448
M. Wt: 378.25 g/mol
InChI Key: FMXQIWVBJWGSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the iodomethyl and cyclopentylmethyl groups. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the bicyclic core or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(cyclopentylmethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 3-(cyclopentylmethyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Uniqueness

Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which is more reactive than its bromo- and chloro- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

  • Molecular Formula : C15H23IO3
  • Molecular Weight : Approximately 392.27 g/mol
  • Structure : The compound features a bicyclic structure that can influence its reactivity and interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate are sparse, compounds with similar structural features often exhibit significant biological properties. The presence of the iodomethyl group may enhance interactions with biological targets, potentially influencing various biochemical pathways.

Potential Biological Activities

  • Antimicrobial Properties : Many compounds containing halogen groups, such as iodomethyl, have been noted for their antimicrobial activities. This suggests that this compound may exhibit similar effects.
  • Anticancer Activity : Compounds with bicyclic structures are frequently investigated for anticancer properties due to their ability to interfere with cellular processes.
  • Enzyme Inhibition : The unique structure may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm this.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC15H23IO3Similar iodomethyl substitution but differs in cycloalkane size
Ethyl 3-cyclobutylmethyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC14H21IO3Smaller cyclobutyl group leads to different reactivity patterns

This table illustrates how variations in ring size and substituents can influence the chemical behavior and potential applications of similar compounds.

Properties

Molecular Formula

C15H23IO3

Molecular Weight

378.25 g/mol

IUPAC Name

ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H23IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)7-11-5-3-4-6-11/h11-12H,2-10H2,1H3

InChI Key

FMXQIWVBJWGSAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CC3CCCC3)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.